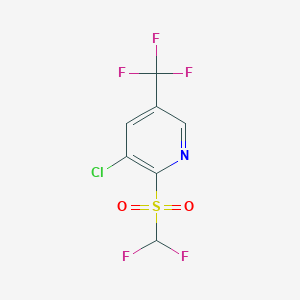
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine (3C2DFMSP) is an organic compound that has been the focus of much scientific research in recent years. It is a highly versatile compound with a wide range of applications in organic synthesis and pharmaceutical research. It is a valuable intermediate in the synthesis of many important compounds, and its properties make it a useful tool in laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis Applications
One notable application of this compound is in the divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations. This synthesis approach allows for the generation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, leading to the creation of optically active prolines with trifluoromethyl, difluoromethylene, or difluoromethyl groups at the 4-position (Nadano et al., 2006).
Furthermore, this compound plays a role in the development of new gem-difluoroolefination reagents for aldehydes and ketones. Difluoromethyl 2-pyridyl sulfone, a compound related to 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine, acts as a novel and efficient reagent, facilitating the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry and material science (Zhao et al., 2010).
Material Science and Polymer Research
In the realm of material science, this compound contributes to the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides display exceptional solubility in organic solvents, along with high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).
Pesticide and Insecticide Development
Additionally, the compound's derivatives are crucial intermediates in the synthesis of pesticides and insecticides. For instance, fluazinam, a fungicide, utilizes a structurally similar compound in its synthesis. This showcases the compound's significance in developing agricultural chemicals aimed at protecting crops from fungal diseases (Jeon et al., 2013).
Propiedades
IUPAC Name |
3-chloro-2-(difluoromethylsulfonyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO2S/c8-4-1-3(7(11,12)13)2-14-5(4)17(15,16)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPGLFAXMEQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



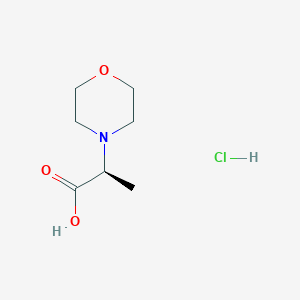
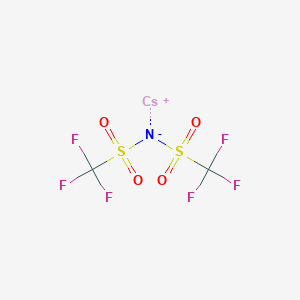
![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)
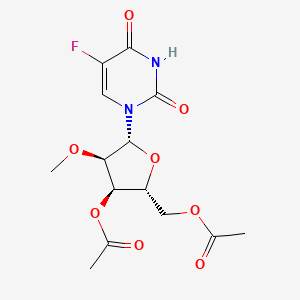
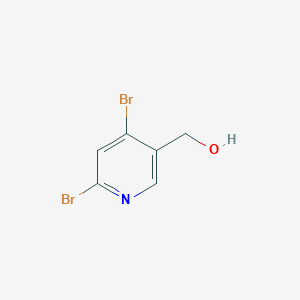
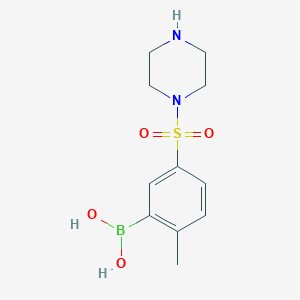
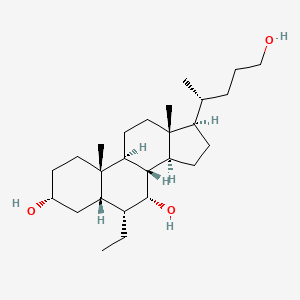
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
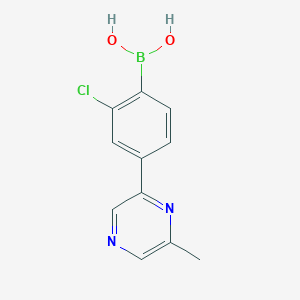
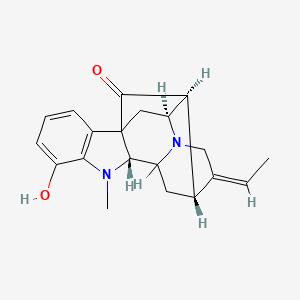
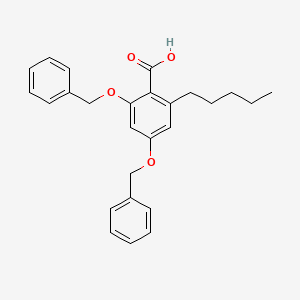
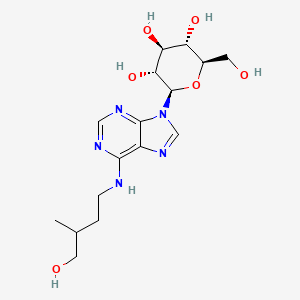
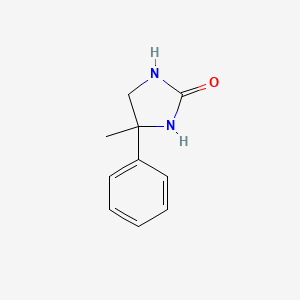
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)